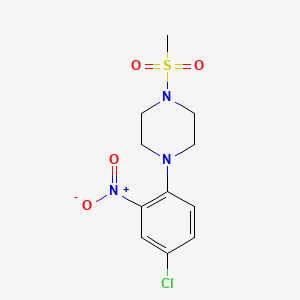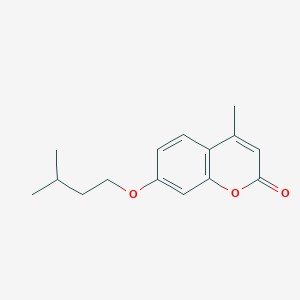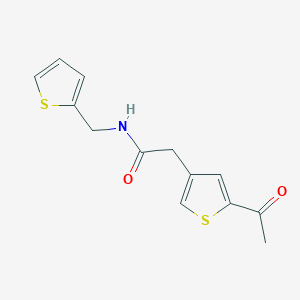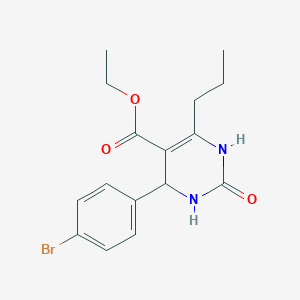![molecular formula C14H20N2O3S B5201789 N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a tert-butylsulfanyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the tert-butylsulfanyl ethyl intermediate: This can be achieved by reacting tert-butylthiol with an appropriate ethyl halide under basic conditions.
Nitration of the benzamide core: The introduction of the nitro group is usually carried out using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Coupling of the intermediates: The final step involves coupling the tert-butylsulfanyl ethyl intermediate with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The tert-butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitrobenzamide derivatives.
Medicine: Potential use in drug discovery and development, particularly for its nitro and sulfanyl functionalities which are common in pharmacophores.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide would depend on its specific application. Generally, the nitro group can participate in redox reactions, while the sulfanyl group can interact with biological thiols. These interactions can modulate various molecular targets and pathways, such as enzyme inhibition or activation, and redox signaling.
Comparison with Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
Uniqueness: N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the combination of its nitro, methyl, and tert-butylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-11(6-5-7-12(10)16(18)19)13(17)15-8-9-20-14(2,3)4/h5-7H,8-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKIHPRWAQHPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE](/img/structure/B5201708.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)

![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
![N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide](/img/structure/B5201733.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)


![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![Methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5201776.png)


![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
